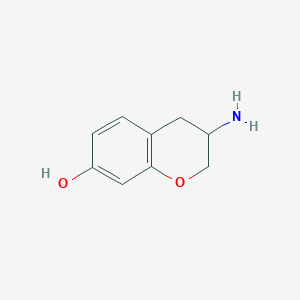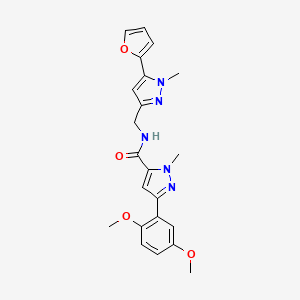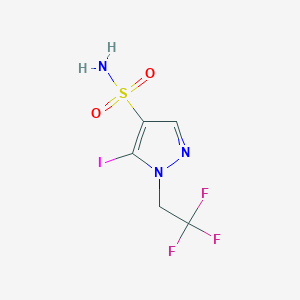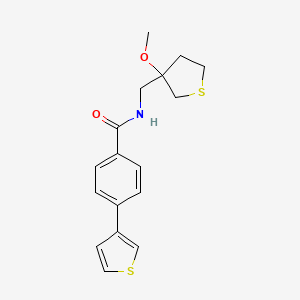
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(thiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as MTMB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTMB is a benzamide derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Molecular Structure and Antioxidant Activity
Research has explored the structural analysis and antioxidant properties of related benzamide compounds. For instance, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide utilized X-ray diffraction, IR spectroscopy, and quantum chemical computation to analyze its structure. The compound displayed significant antioxidant properties, determined using the DPPH free radical scavenging test, indicating its potential application in combating oxidative stress (Demir et al., 2015).
Supramolecular Gelators
Another study focused on N-(thiazol-2-yl) benzamide derivatives, exploring their gelation behavior. These compounds, particularly 3-methyl-N-(thiazol-2-yl) benzamide, demonstrated gelation towards ethanol/water and methanol/water mixtures. This gelation behavior, driven by π-π interaction and cyclic N–H⋯N and S⋯O interaction, showcases the compound's potential in creating stable gels for various applications (Yadav & Ballabh, 2020).
Antipathogenic Activity
Research into thiourea derivatives of benzamides, such as 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, has shown significant antipathogenic activity. These compounds were effective against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Chemoselective N-benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been researched for the synthesis of biologically relevant compounds. The resulting N-(2-hydroxyphenyl)benzamides highlight the method's efficiency and potential in synthesizing compounds of biological interest (Singh et al., 2017).
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been investigated for their antibacterial and antifungal activities. The studies reveal the potential of these compounds in medical and pharmacological applications, highlighting their ability to combat various microbial infections (Vasu et al., 2005).
Propiedades
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-20-17(7-9-22-12-17)11-18-16(19)14-4-2-13(3-5-14)15-6-8-21-10-15/h2-6,8,10H,7,9,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGYDLOHMAPJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

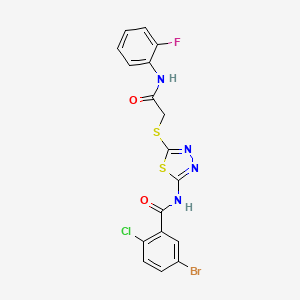

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2697161.png)

![N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2697164.png)
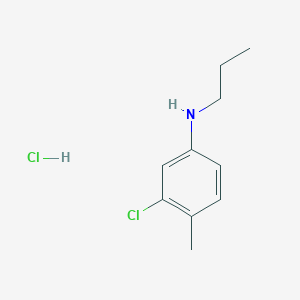
![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)

